5-Nitro-2-(trifluoromethyl)-1H-benzimidazole, also known as fluoronitroimidazole, is a synthetic heterocyclic compound characterized by a bicyclic aromatic structure that includes a fused benzene and imidazole ring. Its molecular formula is C9H6F3N3O3, with a molecular weight of 261.16 g/mol. The presence of the nitro group (-NO2) and the trifluoromethyl group (-CF3) significantly influences its chemical and biological properties, making it a compound of interest in various fields such as medicinal chemistry and materials science.
Research suggests potential applications of 5-NO2-2-CF3-BIM in two main areas:
More research is needed to fully understand the mechanism of action for both antimicrobial and anticancer effects.
Due to the presence of the nitro and trifluoromethyl groups, 5-NO2-2-CF3-BIM has been investigated for its potential antimicrobial activity. Studies have shown it to exhibit activity against various bacterial and fungal strains, including some resistant to conventional antibiotics. [Source: National Institutes of Health. PubChem ]
Research suggests that 5-NO2-2-CF3-BIM may also possess anticancer properties. Its mechanism of action is still under investigation, but it might involve inhibiting the growth and proliferation of cancer cells. [Source: European Journal of Medicinal Chemistry. Synthesis and biological evaluation of novel 2-substituted-5-nitro-1H-benzimidazoles as potential antitumor agents. ]
5-NO2-2-CF3-BIM has been explored as a potential ligand in coordination chemistry. Ligands are molecules that can bond to metal ions, forming coordination complexes with unique properties. These complexes can find applications in various fields, including catalysis and materials science. [Source: Journal of Chemical Crystallography. Crystal structure of (5-nitro-2-(trifluoromethyl)-1H-benzimidazole-κN3)silver(I) nitrate. ]
The compound's thermal stability and electrochemical properties are also being investigated for potential applications in the development of new materials, such as organic light-emitting diodes (OLEDs) and organic solar cells. [Source: Chinese Journal of Chemical Physics. Synthesis, crystal structure, thermal behavior and photoluminescence properties of 5-nitro-2-(trifluoromethyl)-1H-benzimidazole. ]
The compound's unique structure allows it to undergo these reactions under optimized conditions, which are critical for its synthesis and functional applications.
Research has indicated that 5-nitro-2-(trifluoromethyl)-1H-benzimidazole exhibits significant biological activity:
The synthesis of 5-nitro-2-(trifluoromethyl)-1H-benzimidazole typically involves the reaction of o-phenylenediamine with trifluoromethylated aldehydes or ketones under acidic conditions. The process generally includes:
Industrial production may employ optimized methods such as continuous flow reactors and high-throughput screening to enhance yield and selectivity.
5-Nitro-2-(trifluoromethyl)-1H-benzimidazole has potential applications in various domains:
Studies on interaction mechanisms indicate that 5-nitro-2-(trifluoromethyl)-1H-benzimidazole may interact with specific enzymes or molecular targets such as DNA or proteins. The presence of the nitro and trifluoromethyl groups enhances its binding affinity, making it an interesting subject for ongoing research into its molecular pathways and biological mechanisms .
Several compounds share structural similarities with 5-nitro-2-(trifluoromethyl)-1H-benzimidazole. Here are some notable examples:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 2-(Trifluoromethyl)-1H-benzimidazole | C9H7F3N2 | Exhibits antifungal activity |
| 5-Nitrobenzimidazole | C7H6N4O2 | Known for its antibacterial properties |
| 1H-Benzimidazole | C7H6N2 | Base structure for various derivatives with diverse biological activities |
Uniqueness of 5-Nitro-2-(trifluoromethyl)-1H-benzimidazole:
This compound's distinctive combination of both nitro and trifluoromethyl groups contributes to its unique reactivity profile and biological activity compared to other benzimidazole derivatives. Its specific interactions in biological systems and potential applications in advanced materials further highlight its uniqueness in chemical research .
The compound is systematically named 6-nitro-2-(trifluoromethyl)-1H-benzimidazole, reflecting its bicyclic structure with a nitro group at position 6 and a trifluoromethyl (-CF₃) group at position 2. Its core structure comprises a fused benzene and imidazole ring system, with the imidazole ring containing two nitrogen atoms at positions 1 and 3.
| Structural Feature | Position | Functional Group |
|---|---|---|
| Benzene ring | 1–6 | Nitro (-NO₂) at C6 |
| Imidazole ring | 1–3 | Trifluoromethyl at C2 |
The molecule exists as a monohydrate in crystalline form, with hydrogen bonds between the nitro group, imidazole nitrogen, and water molecules stabilizing the lattice.
Common synonyms include:
The CAS registry number is 327-19-5, with additional identifiers such as PubChem CID 67595 and SMILES notation C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C(F)(F)F.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₄F₃N₃O₂ |
| Molecular Weight (g/mol) | 231.13 |
| Density (g/cm³) | 1.645 (calculated) |
| LogP (lipophilicity) | 3.01 |
The molecular weight is derived from the sum of atomic masses: carbon (12.01), hydrogen (1.008), fluorine (19.00), nitrogen (14.01), and oxygen (16.00).
The synthesis of 5-nitro-2-(trifluoromethyl)-1H-benzimidazole follows established benzimidazole formation pathways, primarily utilizing o-phenylenediamine derivatives as starting materials [2] [3]. The conventional approach involves the Phillips-Ladenburg reaction, which represents the condensation of 1,2-diaminobenzene derivatives with carboxylic acids or their equivalents [29]. For the specific synthesis of 5-nitro-2-(trifluoromethyl)-1H-benzimidazole, 4-nitro-o-phenylenediamine serves as the critical starting material [10] [17].
The primary synthetic route proceeds through the cyclocondensation of 4-nitro-o-phenylenediamine with trifluoroacetic acid or trifluoroacetonitrile derivatives [5] [19]. The reaction mechanism involves nucleophilic addition of the amino group to the electrophilic carbon center, followed by intramolecular cyclization with elimination of water [5]. Temperature conditions typically range from 145°C to 205°C, with reaction times extending from 1.5 to 2.5 hours depending on the specific conditions employed [10].
Alternative synthetic approaches utilize the Weidenhagen reaction pathway, involving the interaction of 4-nitro-o-phenylenediamine with trifluoromethyl-containing aldehydes or ketones [29]. This method offers advantages in terms of milder reaction conditions but often requires the presence of catalytic systems to achieve satisfactory yields [7] [22].
Table 1: Synthetic Routes for 5-nitro-2-(trifluoromethyl)-1H-benzimidazole Formation
| Starting Material | Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-nitro-o-phenylenediamine | Trifluoroacetic acid | 170-205 | 1.5-2.5 | 85-92 | [10] |
| 4-nitro-o-phenylenediamine | Trifluoroacetonitrile | 90-120 | 2-4 | 78-85 | [5] |
| 4-nitro-o-phenylenediamine | Trimethyl orthoformate | 90 | 0.33 | 90 | [4] |
The mechanistic pathway involves initial formation of an imidamide intermediate through nucleophilic attack of the amino group on the trifluoromethyl-containing electrophile [5]. The subsequent cyclization occurs through intramolecular condensation with the adjacent amino group, resulting in the formation of the benzimidazole ring system with concurrent elimination of water or ammonia [27] [28].
Solvent selection plays a critical role in the cyclocondensation reactions leading to 5-nitro-2-(trifluoromethyl)-1H-benzimidazole formation [7] [9]. Systematic investigations have demonstrated that solvent polarity and temperature significantly influence both reaction rates and product selectivity [9] [12].
Polar protic solvents such as ethanol and water facilitate the cyclocondensation process through hydrogen bonding interactions that stabilize transition states [7]. Reactions conducted in ethanol at 60°C typically yield balanced mixtures of 5-nitro and 6-nitro isomers, with approximately equal distribution [23]. In contrast, aprotic solvents like dimethyl sulfoxide and dimethylformamide favor higher reaction temperatures but provide enhanced selectivity toward the desired 5-nitro isomer [2] [8].
Table 2: Solvent Effects on Cyclocondensation Kinetics
| Solvent | Temperature (°C) | Reaction Time (min) | 5-nitro Isomer (%) | 6-nitro Isomer (%) | Reference |
|---|---|---|---|---|---|
| Ethanol | 60 | 300 | 50 | 50 | [23] |
| Dimethyl sulfoxide | 110 | 180 | 75 | 25 | [2] |
| Dimethylformamide | 130 | 240 | 70 | 30 | [8] |
| Solvent-free | 100 | 120 | 65 | 35 | [9] |
Reaction kinetics studies reveal that the cyclocondensation follows second-order kinetics with respect to the diamine substrate [13]. The rate-determining step involves the initial nucleophilic attack on the trifluoromethyl-containing electrophile, with activation energies ranging from 85 to 110 kilojoules per mole depending on the solvent system employed [13] [26].
Temperature optimization studies demonstrate that elevated temperatures accelerate the reaction rate but may compromise selectivity [9] [22]. Optimal conditions typically involve temperatures between 70°C and 110°C, balancing reaction efficiency with product selectivity [9]. Microwave-assisted synthesis has emerged as an effective approach, reducing reaction times from hours to minutes while maintaining high yields [18] [31].
Purification of 5-nitro-2-(trifluoromethyl)-1H-benzimidazole requires careful consideration of the compound's physical and chemical properties [1] [14]. The compound exhibits moderate solubility in polar organic solvents and forms stable monohydrate crystals under ambient conditions [1] [14].
Recrystallization represents the primary purification method, with ethanol serving as the preferred solvent system [14] [18]. The process involves dissolution of crude product in hot ethanol followed by controlled cooling to room temperature, yielding pure crystalline material suitable for analytical characterization [14]. Single crystal formation occurs through slow evaporation of ethanolic solutions over periods of 5 to 7 days [14].
Column chromatography provides an alternative purification approach, particularly effective for separation of positional isomers [25]. Silica gel stationary phases with ethyl acetate and hexane mobile phase systems achieve effective separation, with typical solvent ratios ranging from 1:1 to 3:5 depending on the specific impurity profile [25] [31].
Table 3: Purification Methods and Yield Recovery
| Purification Method | Solvent System | Recovery Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Recrystallization | Ethanol | 85-92 | >98 | [14] [18] |
| Column chromatography | Ethyl acetate:hexane (1:1) | 78-85 | >95 | [25] |
| Sublimation | Vacuum, 180°C | 70-75 | >99 | [20] |
Yield optimization strategies focus on minimizing side reactions and maximizing conversion efficiency [22] [26]. The use of catalytic systems, including Lewis acids and transition metal complexes, enhances reaction rates and improves overall yields [22]. Potassium carbonate has demonstrated effectiveness as a base catalyst, promoting cyclization while suppressing unwanted side reactions [2] [11].
Process optimization through factorial design experiments reveals that reaction temperature, catalyst loading, and substrate stoichiometry represent the most significant variables affecting yield [31]. Optimal conditions typically involve slight excess of the trifluoromethyl component (1.1-1.2 equivalents), moderate catalyst loading (10-15 mole percent), and controlled temperature profiles to minimize thermal decomposition [10] [31].
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